1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Research has shown that compounds structurally related to 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one exhibit significant antibacterial activities. For instance, a study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, revealing that these compounds, including variations with a 7-(3-aminoazetidin-1-yl) group, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, substantially more so than existing antibacterial agents like trovafloxacin (Kuramoto et al., 2003).
Synthesis of Antimicrobial Compounds
Nagamani et al. (2018) synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from a related ethanone precursor, highlighting their antimicrobial activity. This research underscores the compound's utility in generating new antimicrobial agents, which could be crucial in developing treatments for resistant bacterial strains (Nagamani et al., 2018).
HIV-1 Attachment Inhibitors
A study by Regueiro-Ren et al. (2013) on HIV-1 attachment inhibitors showcased the synthesis of derivatives with a 4-fluoro-6-azaindole core, targeting the viral envelope protein gp120. These compounds, including ones structurally akin to this compound, displayed subnanomolar potency in inhibiting HIV-1 attachment, suggesting their significant potential in HIV-1 treatment research (Regueiro-Ren et al., 2013).
Fluorinated Derivatives for pH Measurement
Fluorinated derivatives related to the compound of interest have been utilized to develop pH-sensitive probes for biological research, as demonstrated by Rhee et al. (1995). These probes, designed for minimal interference from physiological ions, are essential for measuring intracellular pH, a critical parameter in many biological processes (Rhee et al., 1995).
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-1-3-10(4-2-8)16-7-11(15)14-5-9(13)6-14/h1-4,9H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYLHRAORZVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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